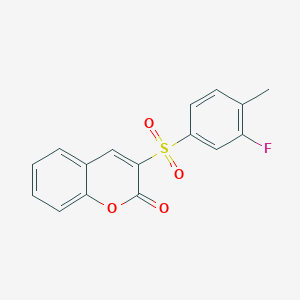![molecular formula C18H12N2O3 B12266904 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B12266904.png)
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of oxadiazole and coumarin
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxyacetophenone with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then reacted with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The final step involves the cyclization of the oxadiazole intermediate with salicylaldehyde under basic conditions to form the coumarin ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an acetylcholinesterase inhibitor, making it a candidate for Alzheimer’s disease treatment.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) due to its electron-conducting properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- 3-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(3-methyl-2-pyridyl)-5-phenyl-1,2,4-oxadiazole
Uniqueness
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is unique due to the presence of both oxadiazole and coumarin moieties in its structure. This dual functionality imparts distinct electronic and steric properties, making it versatile for various applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C18H12N2O3 |
|---|---|
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C18H12N2O3/c1-11-6-2-4-8-13(11)16-19-20-17(23-16)14-10-12-7-3-5-9-15(12)22-18(14)21/h2-10H,1H3 |
Clave InChI |
JSMODEBHIBXCAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate](/img/structure/B12266824.png)
![3,3,3-trifluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}propane-1-sulfonamide](/img/structure/B12266831.png)
![2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B12266834.png)
![4-[(2-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12266836.png)
![N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine](/img/structure/B12266837.png)
![3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B12266840.png)

![Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-](/img/structure/B12266852.png)
![4-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B12266856.png)

![2-Methyl-6-{4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B12266865.png)
![5-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12266868.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B12266880.png)
![4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12266886.png)
